2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer agents. The presence of both thiazole and fluorophenyl groups in its structure contributes to its biological activity and makes it a promising candidate for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with cyclohexyl isocyanate to introduce the cyclohexylcarbamoyl group.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the thiazole derivative with 4-fluorophenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation. The thiazole ring can interact with the active sites of these targets, while the fluorophenyl group enhances binding affinity and specificity. This compound may inhibit key signaling pathways, leading to reduced cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another thiazole derivative used as an anticancer agent.
Alpelisib: A thiazole-based compound used in cancer treatment.
Uniqueness
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide is unique due to its specific combination of a cyclohexylcarbamoyl group and a fluorophenyl group, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVYCCJWCVBNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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